

A Comprehensive Guide to the Solubility of Sodium Borohydride in Organic Solvents

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Compound of Interest

Compound Name: sodium borohydride

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This in-depth technical guide provides a thorough examination of the solubility of **sodium borohydride** (NaBH_4) in a variety of organic solvents. Understanding the solubility characteristics of this versatile reducing agent is paramount for its effective application in chemical synthesis, particularly in the pharmaceutical industry. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Sodium Borohydride Solubility

Sodium borohydride is a polar inorganic compound. Its solubility is largely dictated by the principle of "like dissolves like," meaning it dissolves best in polar solvents. However, the reactivity of the borohydride anion with protic solvents, such as alcohols and water, introduces a critical consideration: the stability of the resulting solution over time. While soluble in many protic solvents, NaBH_4 will react with them to varying degrees, leading to its decomposition and the evolution of hydrogen gas. In contrast, polar aprotic solvents can dissolve **sodium borohydride** with greater stability, making them suitable for a wider range of applications where controlled reactivity is essential.

Quantitative Solubility Data

The following tables summarize the solubility of **sodium borohydride** in various organic solvents. The data has been compiled from multiple reputable sources and is presented for

easy comparison. It is important to note that solubility is temperature-dependent, and in the case of protic solvents, the reported values may represent initial solubility before significant decomposition occurs.

Table 1: Solubility of **Sodium Borohydride** in Alcohols

Solvent	Formula	Temperature (°C)	Solubility (g/100 g solvent)
Methanol	CH ₃ OH	20	16.4 (reacts)[1]
Ethanol	C ₂ H ₅ OH	20	4.0 (reacts slowly)[1]
2-Propanol	(CH ₃) ₂ CHOH	25	0.4[2]
tert-Butanol	(CH ₃) ₃ COH	25	0.11[2]

Table 2: Solubility of **Sodium Borohydride** in Ethers

Solvent	Formula	Temperature (°C)	Solubility (g/100 g solvent)
Tetrahydrofuran (THF)	C ₄ H ₈ O	20	0.1[1]
Diethyl ether	(C ₂ H ₅) ₂ O	-	Insoluble[1]
Diglyme (bis(2-methoxyethyl) ether)	C ₆ H ₁₄ O ₃	25	5.5[2]
Triglyme (triethylene glycol dimethyl ether)	C ₈ H ₁₈ O ₄	25	8.7[2]

Table 3: Solubility of **Sodium Borohydride** in Amines and Amides

Solvent	Formula	Temperature (°C)	Solubility (g/100 g solvent)
Liquid Ammonia	NH ₃	-33.3	104[1]
Ethylenediamine	C ₂ H ₈ N ₂	75	22[1]
Pyridine	C ₅ H ₅ N	25	3.1[1]
Morpholine	C ₄ H ₉ NO	25	1.4[1]
Dimethylformamide (DMF)	(CH ₃) ₂ NC(O)H	20	18.0[1]

Table 4: Solubility of **Sodium Borohydride** in Other Organic Solvents

Solvent	Formula	Temperature (°C)	Solubility (g/100 g solvent)
Acetonitrile	CH ₃ CN	28	0.9[2]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like **sodium borohydride** in an organic solvent is a fundamental experimental procedure. The most common and reliable methods are the isothermal shake-flask method and gravimetric analysis.

Isothermal Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

- Constant temperature bath (e.g., water bath or incubator shaker)

- Glass flasks or vials with secure closures
- Magnetic stirrer and stir bars (optional)
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

Procedure:

- **Preparation:** Add an excess amount of **sodium borohydride** to a known volume of the organic solvent in a flask. The excess solid is crucial to ensure that a saturated solution is achieved.
- **Equilibration:** Seal the flask and place it in a constant temperature bath. Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
- **Phase Separation:** Once equilibrium is reached, allow the mixture to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.
- **Sampling:** Carefully withdraw a sample of the supernatant (the clear saturated solution) using a syringe. Immediately filter the sample through a membrane filter that is compatible with the solvent to remove any undissolved microparticles. This step must be performed quickly to avoid temperature changes that could affect solubility.
- **Analysis:** Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of **sodium borohydride** in the diluted sample using a validated analytical method.
- **Calculation:** Calculate the solubility from the concentration of the saturated solution, expressing the result in grams of solute per 100 g or 100 mL of solvent.

Gravimetric Method

This method is a simpler, yet effective, way to determine solubility and is particularly useful when a specific analytical method for the solute is not readily available.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Apparatus:

- Constant temperature bath
- Flasks or vials
- Filtration apparatus
- Evaporating dish or beaker of a known constant weight
- Analytical balance
- Oven

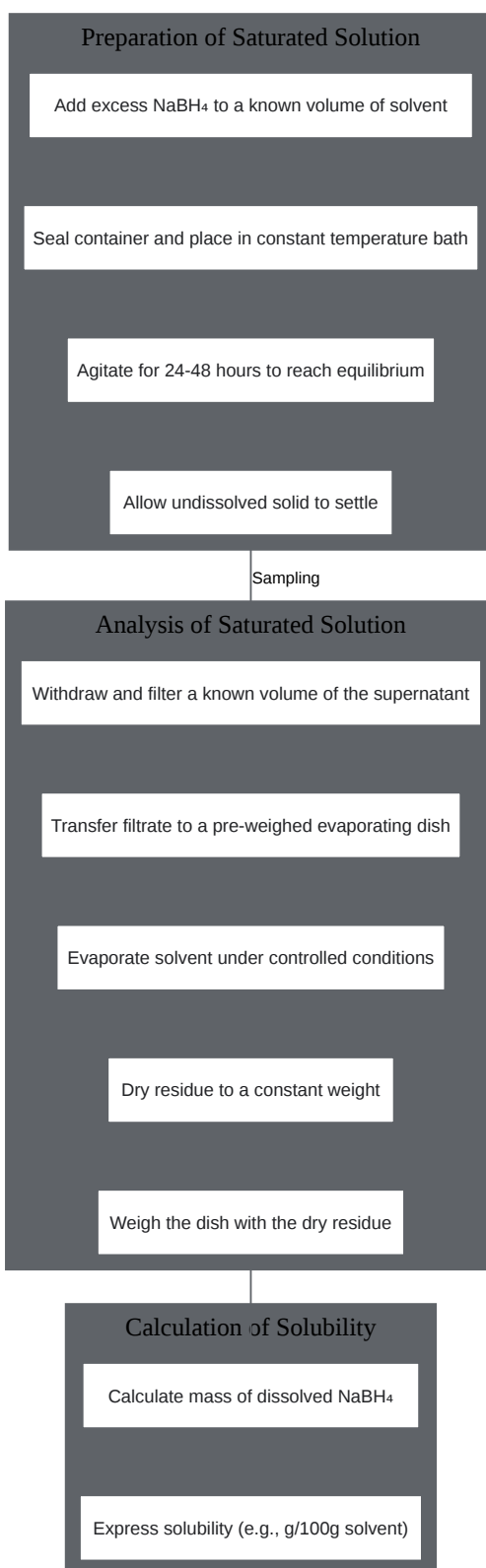
Procedure:

- **Prepare a Saturated Solution:** Follow steps 1-3 of the Isothermal Shake-Flask Method to prepare a saturated solution of **sodium borohydride** in the desired solvent at a constant temperature.
- **Sample Collection:** Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed evaporating dish.
- **Evaporation:** Carefully evaporate the solvent from the dish. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the **sodium borohydride**.
- **Drying:** Once the solvent has been removed, dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved. This ensures that all residual solvent has been removed.

- Weighing: Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption and then weigh it accurately on an analytical balance.
- Calculation: The mass of the dissolved **sodium borohydride** is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be calculated and expressed as grams of solute per volume of solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of **sodium borohydride** solubility using the isothermal shake-flask method coupled with gravimetric analysis.



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Workflow for Solubility Determination

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References

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